![molecular formula C11H17N3S B2383287 3-Amino-1-(4-butylphenyl)thiourea CAS No. 750614-15-4](/img/structure/B2383287.png)
3-Amino-1-(4-butylphenyl)thiourea
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Description
3-Amino-1-(4-butylphenyl)thiourea is an organosulfur compound with the CAS Number: 750614-15-4 . It has a molecular weight of 223.34 and is typically found in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-butylphenyl)hydrazinecarbothioamide . The InChI Code is 1S/C11H17N3S/c1-2-3-4-9-5-7-10(8-6-9)13-11(15)14-12/h5-8H,2-4,12H2,1H3,(H2,13,14,15) .Physical And Chemical Properties Analysis
3-Amino-1-(4-butylphenyl)thiourea is a powder with a melting point of 113-115 degrees Celsius .Safety and Hazards
This compound is classified as dangerous with hazard statements indicating it is harmful if swallowed (H300) . Precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Future Directions
Thioureas and their derivatives have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . The interest in acyl thioureas has continually been escalating, and recent advancements focus on their synthesis and applications .
properties
IUPAC Name |
1-amino-3-(4-butylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-2-3-4-9-5-7-10(8-6-9)13-11(15)14-12/h5-8H,2-4,12H2,1H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTINUWHSDZHIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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